molecular formula C12H7Br3O B1432753 1,4-Dibromo-2-(2-bromophenoxy)benzene CAS No. 407606-55-7

1,4-Dibromo-2-(2-bromophenoxy)benzene

Cat. No.: B1432753
CAS No.: 407606-55-7
M. Wt: 406.89 g/mol
InChI Key: FAZLXBWRNJAGSV-UHFFFAOYSA-N
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Description

2,2’,5-Tribromodiphenyl ether is a brominated diphenyl ether, a class of compounds known for their use as flame retardants. These compounds are characterized by the presence of bromine atoms attached to the diphenyl ether structure. The molecular formula of 2,2’,5-Tribromodiphenyl ether is C12H7Br3O, and it has a molecular weight of 406.895 g/mol .

Biochemical Analysis

Biochemical Properties

2,2’,5-Tribromodiphenyl ether interacts with various enzymes, proteins, and other biomolecules in biochemical reactions. It has been observed to interact with cytochrome P450 enzymes, which are involved in the metabolism of many xenobiotics. The interaction with these enzymes can lead to the formation of reactive metabolites, which may cause cellular damage. Additionally, 2,2’,5-Tribromodiphenyl ether can bind to thyroid hormone transport proteins, potentially disrupting normal thyroid hormone function .

Cellular Effects

2,2’,5-Tribromodiphenyl ether has been shown to affect various types of cells and cellular processes. It can influence cell signaling pathways, gene expression, and cellular metabolism. For instance, exposure to 2,2’,5-Tribromodiphenyl ether has been linked to alterations in the expression of genes involved in oxidative stress and inflammation. This compound can also disrupt calcium homeostasis in cells, leading to impaired cellular function .

Molecular Mechanism

The molecular mechanism of 2,2’,5-Tribromodiphenyl ether involves its ability to bind to and inhibit the activity of certain enzymes. For example, it can inhibit the activity of cytochrome P450 enzymes, leading to the accumulation of reactive oxygen species and subsequent oxidative stress. Additionally, 2,2’,5-Tribromodiphenyl ether can interfere with the normal function of thyroid hormone receptors, potentially disrupting endocrine signaling pathways .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 2,2’,5-Tribromodiphenyl ether can change over time. The compound is relatively stable, but it can undergo degradation under certain conditions. Long-term exposure to 2,2’,5-Tribromodiphenyl ether has been associated with persistent oxidative stress and inflammation in cells. In vitro studies have shown that the compound can accumulate in cells over time, leading to prolonged cellular effects .

Dosage Effects in Animal Models

The effects of 2,2’,5-Tribromodiphenyl ether vary with different dosages in animal models. At low doses, the compound may cause subtle changes in gene expression and cellular function. At high doses, it can lead to significant toxic effects, including liver damage, neurotoxicity, and reproductive toxicity. Threshold effects have been observed, where certain adverse effects only occur above specific dosage levels .

Metabolic Pathways

2,2’,5-Tribromodiphenyl ether is metabolized primarily by cytochrome P450 enzymes. The metabolic pathways involve the formation of hydroxylated metabolites, which can be further conjugated and excreted from the body. These metabolic processes can influence the overall toxicity of the compound, as some metabolites may be more toxic than the parent compound .

Transport and Distribution

Within cells and tissues, 2,2’,5-Tribromodiphenyl ether is transported and distributed through interactions with transport proteins and lipid membranes. The compound can accumulate in adipose tissue due to its lipophilic nature. It can also cross the blood-brain barrier, leading to potential neurotoxic effects. The distribution of 2,2’,5-Tribromodiphenyl ether within the body can influence its overall toxicity and persistence .

Subcellular Localization

2,2’,5-Tribromodiphenyl ether is localized in various subcellular compartments, including the endoplasmic reticulum and mitochondria. Its localization can affect its activity and function, as it may interact with specific enzymes and proteins within these compartments. For example, the compound’s presence in the endoplasmic reticulum can lead to the inhibition of cytochrome P450 enzymes, while its accumulation in mitochondria can cause mitochondrial dysfunction and oxidative stress .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2,2’,5-Tribromodiphenyl ether typically involves the bromination of diphenyl ether. This process can be carried out using bromine in the presence of a catalyst such as iron or aluminum bromide. The reaction is usually conducted under controlled conditions to ensure selective bromination at the desired positions on the diphenyl ether molecule .

Industrial Production Methods: Industrial production of 2,2’,5-Tribromodiphenyl ether follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to achieve high yields and purity. The product is then purified through various techniques such as recrystallization or distillation to remove any impurities .

Chemical Reactions Analysis

Types of Reactions: 2,2’,5-Tribromodiphenyl ether undergoes several types of chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

2,2’,5-Tribromodiphenyl ether has several applications in scientific research:

Comparison with Similar Compounds

  • 2,4,4’-Tribromodiphenyl ether
  • 2,2’,4,4’-Tetrabromodiphenyl ether
  • 2,2’,4,4’,5-Pentabromodiphenyl ether

Comparison: 2,2’,5-Tribromodiphenyl ether is unique due to its specific bromination pattern, which influences its chemical reactivity and biological effects. Compared to other brominated diphenyl ethers, it has distinct properties that make it suitable for specific applications, such as its use in flame retardants and its environmental persistence .

Properties

IUPAC Name

1,4-dibromo-2-(2-bromophenoxy)benzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H7Br3O/c13-8-5-6-10(15)12(7-8)16-11-4-2-1-3-9(11)14/h1-7H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FAZLXBWRNJAGSV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)OC2=C(C=CC(=C2)Br)Br)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H7Br3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40879853
Record name BDE-18
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40879853
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

406.89 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

407606-55-7
Record name 2,2',5-Tribromodiphenyl ether
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0407606557
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name BDE-18
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40879853
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2,2',5-TRIBROMODIPHENYL ETHER
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/O0P6H1RD27
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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